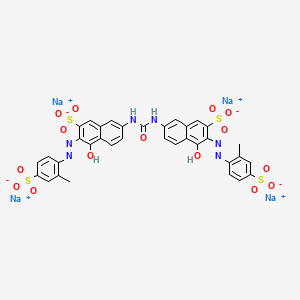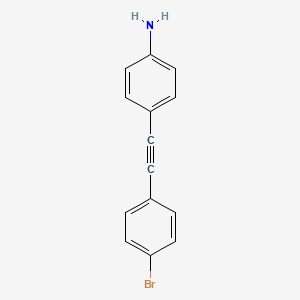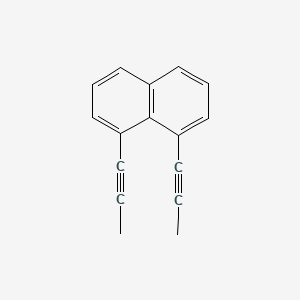
Naphthalene, 1,8-di-1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties by targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
1,8-Dihydroxy Naphthalene: Used in the synthesis of host-guest complexes and as a building block in supramolecular chemistry.
Naphthalene Diimides:
Uniqueness
Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .
Propriétés
Numéro CAS |
22360-77-6 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,8-bis(prop-1-ynyl)naphthalene |
InChI |
InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3 |
Clé InChI |
GJRLHJRIHBWMNG-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC2=C1C(=CC=C2)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


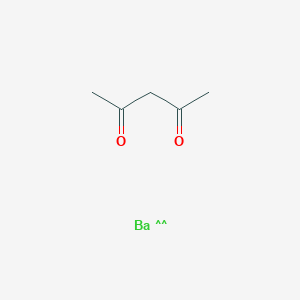
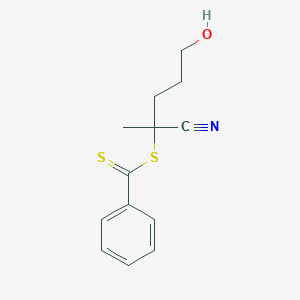
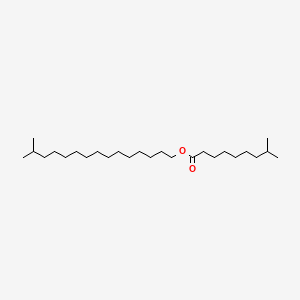
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
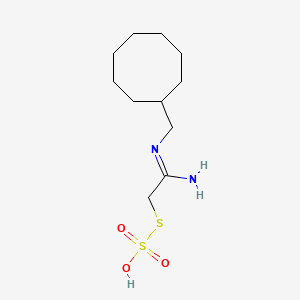

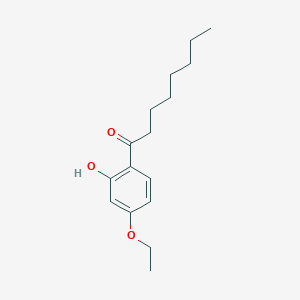

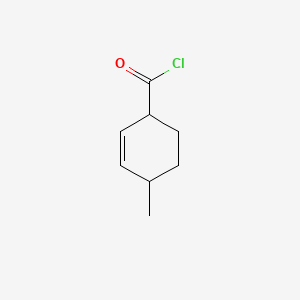
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


